molecular formula C8H4BrClN2O B8030121 6-bromo-5-chloro-1H-quinazolin-4-one

6-bromo-5-chloro-1H-quinazolin-4-one

Cat. No.: B8030121
M. Wt: 259.49 g/mol
InChI Key: DHPBDPHVMCVYET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-chloro-1H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives with appropriate acid chlorides, followed by cyclization using acetic anhydride under reflux conditions . Another approach involves the condensation of anthranilic acid derivatives with ortho esters and ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical applications .

Mechanism of Action

The mechanism of action of 6-bromo-5-chloro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-bromo-5-chloro-1H-quinazolin-4-one include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of both bromine and chlorine atoms on the quinazolinone core can influence its interaction with biological targets and its behavior in chemical reactions .

Properties

IUPAC Name

6-bromo-5-chloro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPBDPHVMCVYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=NC2=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC=NC2=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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